N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide
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Overview
Description
N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide is a compound belonging to the azetidine class of chemicals Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability properties
Preparation Methods
Synthetic Routes and Reaction Conditions
. This reaction typically requires photochemical conditions and can be optimized by using specific catalysts and solvents to improve yield and selectivity.
Industrial Production Methods
Industrial production of azetidines often involves the use of high-throughput synthetic methods to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the development of robust purification techniques is crucial to obtain high-purity products suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the azetidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted azetidines .
Scientific Research Applications
N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide is unique due to its four-membered ring structure, which imparts distinct reactivity and stability properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific chemical and biological activities .
Properties
Molecular Formula |
C7H15N3O |
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Molecular Weight |
157.21 g/mol |
IUPAC Name |
N,N-dimethyl-3-(methylamino)azetidine-1-carboxamide |
InChI |
InChI=1S/C7H15N3O/c1-8-6-4-10(5-6)7(11)9(2)3/h6,8H,4-5H2,1-3H3 |
InChI Key |
CIWMTTXZCPIICZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CN(C1)C(=O)N(C)C |
Origin of Product |
United States |
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